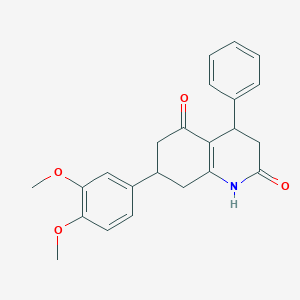
7-(3,4-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline derivatives, including the specific compound mentioned, are crucial in medicinal chemistry due to their significant biological properties. These compounds are characterized by a fused structure combining a benzene ring with a pyridine moiety, enabling a variety of chemical reactions and modifications.
Synthesis Analysis
The synthesis of quinoline derivatives, including tetrahydroquinolinediones, often involves strategies such as one-pot domino reactions, microwave synthesis, and photocatalytic synthesis. These methods aim to enhance efficiency and yield, providing a foundation for synthesizing complex quinoline-based compounds (Mekheimer et al., 2020).
Aplicaciones Científicas De Investigación
Anticancer Applications
One derivative, 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one, showed potent cytotoxicity against several tumor cell lines. Specifically, it induced apoptosis and cell cycle arrest at the G2/M phase in HL-60 and H460 cells, highlighting its potential as a new lead compound for anticancer therapy (Yi-Fong Chen et al., 2013).
Material Science
In material science, quinoxaline-containing compounds designed for electronic transporting materials were studied. These compounds, with varying lowest unoccupied molecular orbital distributions, were utilized in blue phosphorescent organic light-emitting diodes, achieving good performances. The study suggests their potential application in developing efficient lighting and display technologies (Xiaojun Yin et al., 2016).
Molecular Structure and Properties
Structural parameters and spectroscopic characterization of certain quinoline derivatives were explored using DFT and TD-DFT calculations. These studies provide insights into the compounds' electronic interactions, reactivity descriptors, and nonlinear optical (NLO) properties, contributing to the understanding of their biological potentials and applications in fields such as corrosion inhibition (Nuha Wazzan et al., 2016).
Crystallography and Computational Studies
Research on novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones emphasized multicomponent synthesis and detailed structural analysis through single-crystal XRD and DFT studies. These compounds, showing strong C–H⋯O and N–H⋯O interactions, were also evaluated for their potential binding in the SARS-CoV-2 main protease, indicating their potential therapeutic applications (S. G. Patel et al., 2022).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of a compound are typically determined through experimental studies. These might include toxicity studies, environmental impact assessments, and evaluations of potential health effects. Without specific data on this compound, it’s challenging to provide information on its safety and hazards .
Direcciones Futuras
Propiedades
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-20-9-8-15(12-21(20)28-2)16-10-18-23(19(25)11-16)17(13-22(26)24-18)14-6-4-3-5-7-14/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWLOOQOCPXMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


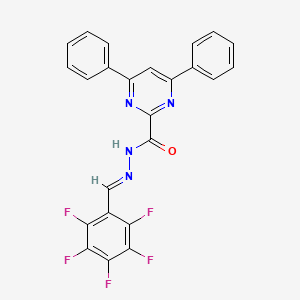
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)
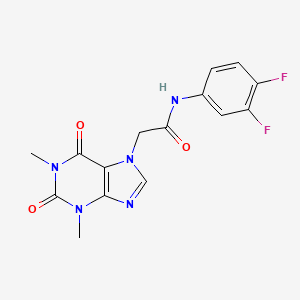
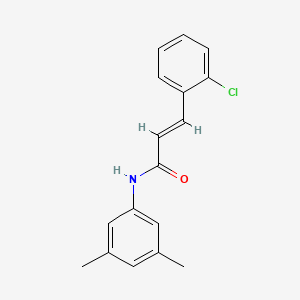
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)
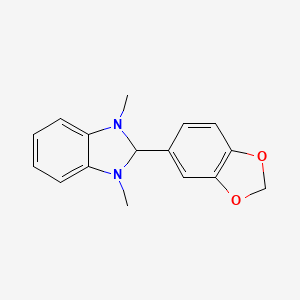
![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)
![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5548242.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548250.png)
